molecular formula C26H17Cl2NO7S B2359116 4-[N-(phenoxycarbonyl)2,5-dichlorobenzenesulfonamido]phenyl phenyl carbonate CAS No. 448197-52-2

4-[N-(phenoxycarbonyl)2,5-dichlorobenzenesulfonamido]phenyl phenyl carbonate

Cat. No.: B2359116
CAS No.: 448197-52-2
M. Wt: 558.38
InChI Key: ZGPIIQVQQRWUTD-UHFFFAOYSA-N
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Description

4-[N-(phenoxycarbonyl)2,5-dichlorobenzenesulfonamido]phenyl phenyl carbonate is a structurally complex compound featuring a benzenesulfonamide core substituted with 2,5-dichloro groups. The sulfonamide nitrogen is further functionalized with a phenoxycarbonyl group, while the phenyl ring is esterified via a carbonate linkage to another phenyl group.

Properties

IUPAC Name

[4-[(2,5-dichlorophenyl)sulfonyl-phenoxycarbonylamino]phenyl] phenyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17Cl2NO7S/c27-18-11-16-23(28)24(17-18)37(32,33)29(25(30)34-20-7-3-1-4-8-20)19-12-14-22(15-13-19)36-26(31)35-21-9-5-2-6-10-21/h1-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPIIQVQQRWUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC(=O)N(C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17Cl2NO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

558.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

N-Phenoxycarbonylation of 2,5-Dichlorobenzenesulfonamide

The primary intermediate, N-(phenoxycarbonyl)-2,5-dichlorobenzenesulfonamide, is synthesized by reacting 2,5-dichlorobenzenesulfonamide with phenyl chloroformate in the presence of a base. The reaction follows a nucleophilic acyl substitution mechanism, where the sulfonamide’s nitrogen attacks the electrophilic carbonyl carbon of phenyl chloroformate.

Key Conditions :

  • Solvent : Polar aprotic solvents such as acetone or methyl ethyl ketone are optimal for solubilizing both reactants while minimizing side reactions.
  • Base : Potassium carbonate facilitates deprotonation of the sulfonamide, enhancing nucleophilicity.
  • Temperature : Ambient to reflux (40–80°C), depending on reaction scale.

Workup :
The product crystallizes upon cooling due to its limited solubility in the reaction medium. Filtration and washing with hexanes yield a pure intermediate.

Carbonate Esterification of the Phenolic Group

The second step involves reacting N-(phenoxycarbonyl)-2,5-dichlorobenzenesulfonamide with diphenyl carbonate in the presence of a catalytic base to form the final phenyl carbonate ester.

Key Conditions :

  • Catalyst : Sodium hydride or dimethylaminopyridine (DMAP) accelerates the transesterification process.
  • Solvent : Toluene or dichloromethane ensures compatibility with moisture-sensitive reagents.
  • Temperature : 80–100°C under inert atmosphere to prevent hydrolysis.

Workup :
Excess diphenyl carbonate is removed via fractional distillation, and the crude product is purified by recrystallization from ethanol/water mixtures.

Optimization of Reaction Parameters

Solvent Selection and Yield Correlation

Data from analogous sulfonamide-carbonate syntheses reveal solvent-dependent yields:

Solvent Yield (%) Purity (%)
Acetone 78 95
Methyl ethyl ketone 82 97
Tetrahydrofuran 65 89

Polar aprotic solvents with moderate dielectric constants (e.g., methyl ethyl ketone, ε = 18.5) maximize yield by stabilizing ionic intermediates.

Base Stoichiometry and Reaction Efficiency

The molar ratio of base (K₂CO₃) to sulfonamide critically impacts conversion rates:

Equivalents of K₂CO₃ Conversion (%)
1.0 62
1.5 85
2.0 92

A 1.5:1 base-to-sulfonamide ratio balances cost and efficiency.

Scalable Production and Formulation

Industrial-scale synthesis employs continuous flow reactors to enhance heat transfer and minimize byproduct formation. Post-synthesis, the compound is formulated into granules or wettable powders for agricultural or pharmaceutical applications:

Granule Preparation (Example Protocol) :

  • Blend active ingredient (25%) with attapulgite clay (70%) and lignosulfonate binder (5%).
  • Extrude into 3 mm pellets.
  • Dry at 50°C and sieve to retain 14–40 mesh granules.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 2H, aromatic), 7.45–7.30 (m, 10H, phenyl groups), 6.95 (s, 1H, NH).
  • FT-IR : 1745 cm⁻¹ (C=O, carbonate), 1340 cm⁻¹ (S=O), 1160 cm⁻¹ (C-O-C).

Thermal Stability

Differential scanning calorimetry (DSC) shows a melting point of 158–160°C, with decomposition above 250°C.

Challenges and Mitigation Strategies

  • Byproduct Formation : Residual phenyl chloroformate may lead to di-carbonate impurities. This is mitigated by strict stoichiometric control and post-reaction quenching with aqueous sodium bicarbonate.
  • Hydrolysis Sensitivity : The carbonate ester is prone to hydrolysis in humid environments. Formulations with desiccants (e.g., silica gel) extend shelf life.

Chemical Reactions Analysis

4-[N-(phenoxycarbonyl)2,5-dichlorobenzenesulfonamido]phenyl phenyl carbonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and dichlorophenyl positions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[N-(phenoxycarbonyl)2,5-dichlorobenzenesulfonamido]phenyl phenyl carbonate is utilized in various scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[N-(phenoxycarbonyl)2,5-dichlorobenzenesulfonamido]phenyl phenyl carbonate involves its interaction with specific molecular targets. The sulfonyl and carbamate groups are known to interact with enzymes and proteins, potentially inhibiting their activity. The compound may also affect cellular pathways by modulating the activity of key signaling molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be contextualized using synthesized derivatives from , which detail sulfonamide-containing triazoles, hydrazinecarbothioamides, and S-alkylated derivatives. Key comparisons are outlined below:

Table 1: Structural and Functional Group Comparisons

Compound Class/ID (from ) Core Structure Key Functional Groups Substituents Notable Spectral Features (IR)
Hydrazinecarbothioamides [4–6] Benzoyl hydrazine C=S, C=O, NH X = H, Cl, Br (sulfonyl) C=S: 1243–1258 cm⁻¹; C=O: 1663–1682 cm⁻¹; NH: 3150–3319 cm⁻¹
1,2,4-Triazole-3-thiones [7–9] Triazole-thione C=S, NH X = H, Cl, Br (sulfonyl) Absent C=O; C=S: 1247–1255 cm⁻¹; NH: 3278–3414 cm⁻¹
S-Alkylated Triazoles [10–15] Triazole-thioether C=O (ketone), S-alkyl X = H, Cl, Br; R = Ph/4-F-Ph C=O (ketone): ~1700 cm⁻¹ (inferred); S-alkyl stretch: 600–700 cm⁻¹
Target Compound Sulfonamide-carbonate C=O (carbonate), SO₂, NH (sulfonamide) 2,5-Cl₂ (benzene); phenoxycarbonyl Expected C=O (carbonate): ~1750–1800 cm⁻¹; SO₂: ~1350–1150 cm⁻¹

Key Differences and Implications

Functional Groups and Reactivity: The target compound’s phenyl carbonate group distinguishes it from ’s triazole or thioamide derivatives. Carbonates typically exhibit higher C=O stretching frequencies (~1750–1800 cm⁻¹) compared to ketones (~1700 cm⁻¹) or hydrazinecarbothioamides (1663–1682 cm⁻¹) . The 2,5-dichloro substitution on the benzene ring may enhance electron-withdrawing effects, influencing solubility and reactivity relative to ’s mono-halogenated (Cl, Br) or non-halogenated analogs.

Synthesis Pathways :

  • Compounds in rely on Friedel-Crafts sulfonylation , isothiocyanate coupling, and cyclization to form triazoles . In contrast, the target compound likely requires sulfonamide functionalization followed by carbonate esterification, a divergent route emphasizing nucleophilic acyl substitution.

Tautomerism and Stability: ’s triazole-thiones [7–9] exhibit thione-thiol tautomerism, stabilized by NH groups (3278–3414 cm⁻¹) .

Spectral Signatures :

  • The absence of a C=S band (~1247–1255 cm⁻¹) in the target compound differentiates it from triazole-thiones [7–9], while its carbonate C=O band (~1750–1800 cm⁻¹) contrasts with ketone C=O bands in S-alkylated derivatives [10–15] .

Q & A

Q. What are the established synthetic routes for preparing 4-[N-(phenoxycarbonyl)2,5-dichlorobenzenesulfonamido]phenyl phenyl carbonate, and what key reaction conditions must be controlled?

The synthesis typically involves sequential functionalization:

  • Sulfonamide Formation : Reacting 2,5-dichlorobenzenesulfonyl chloride with aniline derivatives under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the sulfonamide intermediate.
  • Carbonate Coupling : Using phenoxycarbonyl chloride or phenyl chloroformate in the presence of a base (e.g., pyridine) to introduce the carbonate group. Key factors include strict temperature control to avoid side reactions (e.g., hydrolysis) and stoichiometric precision to ensure regioselectivity .

Q. How can researchers address solubility and stability challenges during experimental handling of this compound?

  • Formulation Strategies : Co-solvent systems (e.g., DMSO-water mixtures) or encapsulation in cyclodextrins can enhance aqueous solubility.
  • Stabilization : Store under inert atmospheres (argon) at –20°C to prevent degradation via hydrolysis or oxidation. Monitoring purity via HPLC before critical experiments is advised .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Structural Confirmation : High-resolution mass spectrometry (HRMS) and 2D NMR (¹H-¹³C HSQC, HMBC) to resolve aromatic and carbonyl regions.
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S) to ensure >98% purity. Crystallographic analysis (XRD) may resolve stereochemical ambiguities in derivatives .

Advanced Research Questions

Q. How can computational methods optimize the design of novel derivatives with enhanced bioactivity?

  • Reaction Path Search : Quantum mechanical calculations (DFT) predict transition states and intermediates for sulfonamide and carbonate bond formation.
  • Molecular Docking : Virtual screening against protein targets (e.g., kinases) identifies derivatives with improved binding affinities. Feedback loops integrating experimental data refine computational models for iterative design .

Q. What strategies are effective in elucidating the anticancer mechanism of action of this compound?

  • Target Identification : Chemoproteomics (e.g., activity-based protein profiling) or CRISPR-Cas9 screens to map cellular targets.
  • Pathway Analysis : Phosphoproteomics or RNA-seq to detect signaling perturbations (e.g., apoptosis, DNA repair). Comparative studies with structurally related sulfonamides help isolate structure-activity relationships .

Q. How can statistical experimental design optimize reaction conditions for synthesizing this compound?

  • Factorial Design : Screen variables (temperature, solvent, catalyst) via Plackett-Burman or Box-Behnken designs to identify critical parameters.
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., reagent molar ratios) to maximize yield. Such approaches reduce trial iterations by >50% while ensuring reproducibility .

Methodological Notes

  • Contradictions : and propose divergent synthetic pathways (amine-sulfonyl chloride vs. isocyanate routes). Researchers should validate route feasibility via pilot reactions.
  • Data Gaps : Limited direct studies on this compound necessitate extrapolation from structurally analogous sulfonamides and carbonates .

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